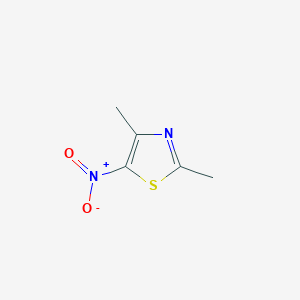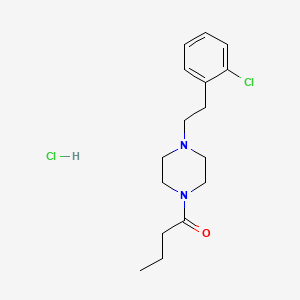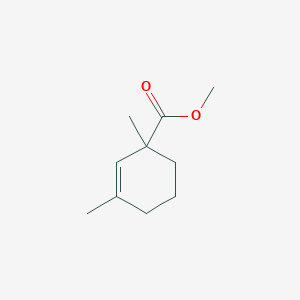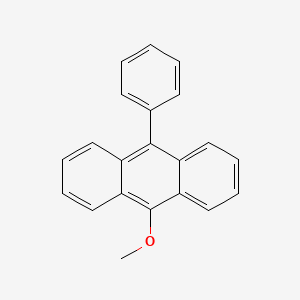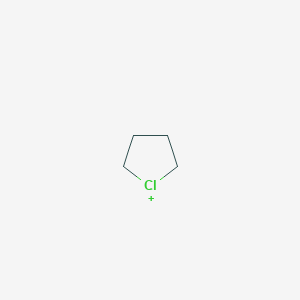
Chlorolan-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorolan-1-ium is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.
Méthodes De Préparation
The synthesis of Chlorolan-1-ium typically involves specific reaction conditions and reagents. One common method includes the reaction of a chlorinated hydrocarbon with a suitable base under controlled temperature and pressure conditions. Industrial production methods often involve large-scale synthesis using optimized reaction pathways to ensure high yield and purity.
Analyse Des Réactions Chimiques
Chlorolan-1-ium undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chlorolan-1-ium has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential effects on biological systems and its use in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Chlorolan-1-ium involves its interaction with specific molecular targets and pathways. It can act as a catalyst in certain reactions, facilitating the conversion of reactants to products. The exact molecular targets and pathways involved depend on the specific application and conditions.
Comparaison Avec Des Composés Similaires
Chlorolan-1-ium can be compared with other similar compounds, such as:
Chlorolan-2-ium: Similar in structure but with different reactivity and applications.
Chlorolan-3-ium: Known for its unique properties and potential uses in different fields. The uniqueness of this compound lies in its specific reactivity and stability, which make it suitable for a wide range of applications.
Propriétés
Numéro CAS |
22211-89-8 |
|---|---|
Formule moléculaire |
C4H8Cl+ |
Poids moléculaire |
91.56 g/mol |
Nom IUPAC |
chloroniacyclopentane |
InChI |
InChI=1S/C4H8Cl/c1-2-4-5-3-1/h1-4H2/q+1 |
Clé InChI |
DMIBHGYRJSALMZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC[Cl+]C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-Bromo-1-(prop-2-en-1-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14712178.png)
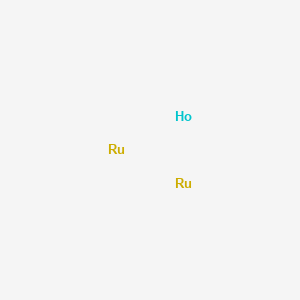
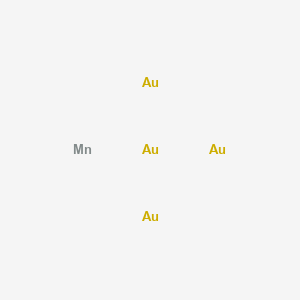
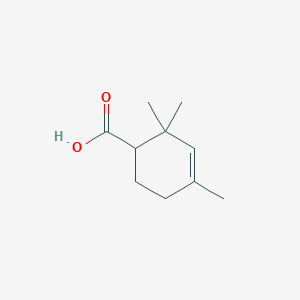
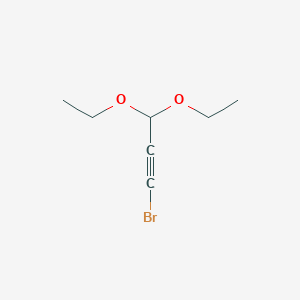
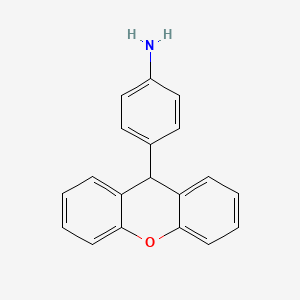
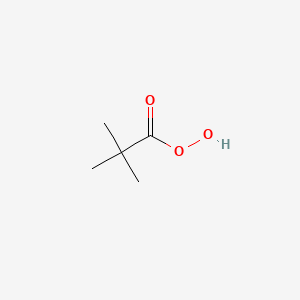
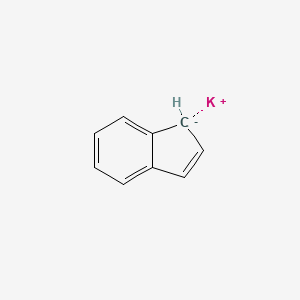
![3-[(2-Aminoethyl)amino]-2-methylpropanenitrile](/img/structure/B14712210.png)
